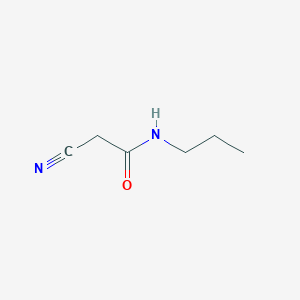

2-cyano-N-propylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWFLDZVDBAJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403215 | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-35-3 | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-N-propylacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-propylacetamide, a member of the versatile N-alkyl cyanoacetamide family, represents a key building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature, possessing a reactive nitrile group, a central active methylene, and an N-substituted amide, endows it with a rich chemical reactivity profile. This guide provides a comprehensive overview of the physicochemical properties, synthetic routes, characteristic reactivity, and potential applications of this compound, offering valuable insights for its utilization in research and drug discovery. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and draws upon the well-established chemistry of related cyanoacetamides to provide a robust technical resource.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. While experimental determination remains the gold standard, a combination of supplier data and extrapolation from related compounds provides a useful profile.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | A predicted boiling point for the related 2-cyano-N-methylacetamide is 335.3±25.0 °C.[2] |

| Solubility | Inferred from 2-cyanoacetamide | The parent compound, 2-cyanoacetamide, exhibits solubility in water, acetone, methanol, and ethanol, with lower solubility in less polar solvents like n-butanol and chlorinated solvents.[3] It is anticipated that this compound will exhibit similar trends, with potentially reduced aqueous solubility due to the propyl group. |

| Purity | ≥95% | [1] |

| Storage | 4°C |

Structural Representation

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is well-established, with two primary routes being the most common. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: From Ethyl Cyanoacetate and Propylamine

This is a direct and efficient method involving the nucleophilic acyl substitution of an ester with an amine. The propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of the amide and ethanol as a byproduct.

Caption: Synthesis from ethyl cyanoacetate.

Experimental Protocol (Adapted from a general procedure for cyanoacetamide synthesis[4][5]):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Amine: Slowly add propylamine (1.1 eq) to the stirred solution. The reaction may be exothermic.

-

Reaction Conditions: The mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent and excess propylamine are removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method 2: From Cyanoacetic Acid and Propylamine

This method involves the direct coupling of a carboxylic acid with an amine. Due to the lower reactivity of the carboxylic acid compared to its ester, a coupling agent is often required to facilitate amide bond formation.

Caption: Synthesis from cyanoacetic acid.

Experimental Protocol:

-

Activation of Carboxylic Acid: Dissolve cyanoacetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and stir at 0 °C for 15-30 minutes.

-

Addition of Amine: Add propylamine (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its three functional groups, making it a valuable synthon for the construction of more complex molecules, particularly heterocycles.[6]

The Active Methylene Group

The methylene group (CH₂) flanked by the electron-withdrawing nitrile and amide carbonyl groups is acidic and readily deprotonated by a base to form a stable carbanion. This nucleophilic center is the cornerstone of its reactivity in C-C bond-forming reactions.

Knoevenagel Condensation: A prominent reaction is the Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like piperidine or triethylamine.[7][8] This reaction yields α,β-unsaturated cyanoacrylamides, which are themselves important intermediates.

Caption: Knoevenagel condensation workflow.

Cyclization Reactions

The polyfunctional nature of this compound and its derivatives allows for a variety of cyclization reactions to form diverse heterocyclic systems of interest in medicinal chemistry.[6][9]

-

Pyridine and Pyridone Synthesis: Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridone rings.

-

Pyrimidine Synthesis: Reaction with amidines or related compounds can afford pyrimidine derivatives.

-

Thiophene Synthesis (Gewald Reaction): In the presence of elemental sulfur and a base, this compound can react with aldehydes or ketones to form 2-aminothiophenes.[10]

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen. The active methylene protons would likely appear as a singlet. The amide proton would be a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the nitrile carbon, the amide carbonyl carbon, the active methylene carbon, and the three carbons of the propyl group.

-

IR Spectroscopy: Key characteristic peaks would include a strong absorption for the nitrile group (C≡N) around 2250 cm⁻¹, a strong amide C=O stretch around 1650 cm⁻¹, and N-H stretching bands around 3300 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns for N-alkyl cyanoacetamides involve cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the N-alkyl bond.[11]

Safety and Handling

Based on the safety data for related compounds like 2-cyano-N,N-dipropylacetamide and cyanoacetamide, this compound should be handled with care.[12]

-

Hazards: It is classified as causing serious eye irritation (H319) and being harmful if inhaled (H332). May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Applications in Drug Discovery and Medicinal Chemistry

N-alkyl cyanoacetamides are recognized as privileged scaffolds in medicinal chemistry due to their ability to serve as precursors for a wide range of biologically active heterocyclic compounds.[13][14] Derivatives of cyanoacetamides have been reported to exhibit diverse pharmacological activities, including:

-

Anticancer Activity: Many heterocyclic compounds derived from cyanoacetamides have shown potent cytotoxic effects against various cancer cell lines.[9][13]

-

Antimicrobial Activity: The cyanoacetamide moiety is a key component in various compounds with antibacterial and antifungal properties.

-

Enzyme Inhibition: The versatile structure allows for the design of specific inhibitors for various enzymes implicated in disease.

The N-propyl group in this compound can modulate the lipophilicity and metabolic stability of the resulting derivatives, making it a valuable tool for fine-tuning the pharmacokinetic properties of potential drug candidates.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of heterocyclic systems with potential therapeutic applications. While a complete experimental dataset for its physical and spectral properties is not yet publicly available, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The synthetic accessibility and rich reactivity of this compound position it as a compound of significant interest for researchers and scientists in the field of drug development.

References

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes - Illinois Experts. (n.d.).

- Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... - ResearchGate. (n.d.).

- cyanoacetamide - Organic Syntheses Procedure. (n.d.).

- Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate. (n.d.).

- Acetamide, 2-cyano- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... - ResearchGate. (n.d.).

- Knoevenagel condensation - Wikipedia. (n.d.).

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.).

- (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides - ResearchGate. (n.d.).

- ethyl cyanoacetate - Organic Syntheses Procedure. (n.d.).

- N-Propylacetamide | C5H11NO | CID 21407 - PubChem - NIH. (n.d.).

- N-carbamoyl-2-cyano-N-propylacetamide | C7H11N3O2 | CID 153785246 - PubChem. (n.d.).

- 2-Cyano-N-methylacetamide - Protheragen. (n.d.).

- 2-Cyano-N-((propylamino)carbonyl)acetamide | SIELC - SIELC Technologies. (2018, May 16).

- Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications - ResearchGate. (2026, January 6).

- Cyanoacetamide - Wikipedia. (n.d.).

- 2-Cyanoacetamide | Request PDF - ResearchGate. (2025, August 5).

- N-Acetyl-N-propylacetamide - Solubility of Things. (n.d.).

- 2-Cyanoacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. (n.d.).

- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents. (n.d.).

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. (2008, January 1).

- 2-cyanoacetamide - 107-91-5, C3H4N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.).

- (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. (n.d.).

- (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes - ResearchGate. (2025, August 5).

- COMMON SOLVENT PROPERTIES. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Cyano-N-methylacetamide - Protheragen [protheragen.ai]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-cyano-N-propylacetamide (CAS: 52493-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-propylacetamide, a versatile chemical intermediate. While specific literature on this compound is sparse, this document consolidates information on its synthesis, characterization, and potential applications by drawing parallels with closely related N-alkyl cyanoacetamides. Detailed, field-proven synthetic protocols are presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. In the absence of published experimental spectroscopic data, this guide furnishes predicted 1H and 13C NMR spectra, alongside expected IR and mass spectrometry characteristics, to aid in the identification and characterization of this compound. Furthermore, the guide explores the potential of this compound as a valuable building block in the synthesis of diverse heterocyclic scaffolds, a cornerstone of modern drug discovery.

Introduction

Cyanoacetamide and its derivatives are a class of organic compounds recognized for their significant utility as precursors in the synthesis of a wide array of biologically active heterocyclic molecules.[1][2] The presence of a reactive methylene group flanked by a nitrile and an amide carbonyl bestows upon these molecules a unique chemical reactivity, making them valuable synthons in medicinal chemistry. This compound, with the CAS number 52493-35-3, is a member of this family that holds promise for applications in drug development and organic synthesis. This guide aims to provide a detailed technical resource for researchers, outlining its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 52493-35-3 | [3] |

| Molecular Formula | C6H10N2O | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥95% | [3] |

| Storage Temperature | 4°C | [4] |

| InChI Key | QXWFLDZVDBAJAG-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides can be achieved through several reliable methods.[5] The two most common and effective approaches are the direct amidation of an alkyl cyanoacetate and the coupling of a primary amine with cyanoacetic acid using a carbodiimide reagent.

Method 1: Amidation of Ethyl Cyanoacetate

This method involves the nucleophilic attack of n-propylamine on the carbonyl carbon of ethyl cyanoacetate, leading to the displacement of the ethoxy group. This is a straightforward and economical approach.[6][7]

Materials:

-

Ethyl cyanoacetate

-

n-Propylamine

-

Ethanol (optional, as solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 equivalent) and n-propylamine (1.1 equivalents). The reaction can be run neat or in a solvent like ethanol.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Caption: Workflow for the synthesis of this compound via amidation.

Method 2: DCC Coupling of Cyanoacetic Acid and n-Propylamine

This method is particularly useful when starting from cyanoacetic acid. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond.[4]

Materials:

-

Cyanoacetic acid

-

n-Propylamine

-

Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid (for workup)

-

Dichloromethane (for extraction)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanoacetic acid (1 equivalent) in anhydrous THF.

-

Add n-propylamine (1 equivalent) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous THF.

-

Slowly add the DCC solution to the mixture of cyanoacetic acid and n-propylamine at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with a mixture of water and a small amount of acetic acid. Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be further purified as described in Method 1.

Caption: Workflow for DCC-mediated synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 6.5-7.0 ppm (br s, 1H): N-H proton of the amide. The broadness and chemical shift are dependent on concentration and solvent.

-

δ 3.4 ppm (s, 2H): Methylene protons (CH₂) adjacent to the cyano group.

-

δ 3.2-3.3 ppm (q, J ≈ 7 Hz, 2H): Methylene protons (CH₂) of the propyl group attached to the nitrogen.

-

δ 1.5-1.6 ppm (sextet, J ≈ 7 Hz, 2H): Methylene protons (CH₂) of the propyl group.

-

δ 0.9 ppm (t, J ≈ 7 Hz, 3H): Methyl protons (CH₃) of the propyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ 163-165 ppm: Carbonyl carbon (C=O) of the amide.

-

δ 115-117 ppm: Cyano group carbon (C≡N).

-

δ 41-43 ppm: Methylene carbon (CH₂) of the propyl group attached to the nitrogen.

-

δ 25-27 ppm: Methylene carbon (CH₂) adjacent to the cyano group.

-

δ 22-24 ppm: Methylene carbon (CH₂) of the propyl group.

-

δ 11-12 ppm: Methyl carbon (CH₃) of the propyl group.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands (neat):

-

~3300 cm⁻¹ (strong, sharp): N-H stretching vibration of the secondary amide.

-

~2960-2870 cm⁻¹ (medium): C-H stretching vibrations of the alkyl groups.

-

~2250 cm⁻¹ (medium, sharp): C≡N stretching vibration of the nitrile group.

-

~1650 cm⁻¹ (strong): C=O stretching vibration of the amide (Amide I band).

-

~1550 cm⁻¹ (strong): N-H bending vibration of the amide (Amide II band).

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI): The mass spectrum of N-monosubstituted cyanoacetamides is expected to show characteristic fragmentation patterns.[8]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (126.16 m/z) should be observable.

-

McLafferty Rearrangement: A prominent fragment resulting from the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond of the propyl group.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

-

Loss of the Propyl Group: Fragmentation leading to the loss of the propyl radical.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Applications in Drug Development and Organic Synthesis

The synthetic versatility of cyanoacetamides makes them attractive starting materials for the construction of a wide range of heterocyclic compounds with potential biological activities.[9][10]

Precursor for Heterocyclic Synthesis

The active methylene group in this compound is readily deprotonated, and the resulting carbanion can participate in various condensation and cyclization reactions. This reactivity allows for the synthesis of diverse heterocyclic systems, including:

-

Pyridines and Pyridones: Knoevenagel condensation with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls can lead to the formation of substituted pyridines and pyridones, which are common scaffolds in many pharmaceuticals.

-

Pyrimidines: Reaction with amidines or guanidines can yield substituted pyrimidine derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.

-

Thiazoles: Reaction with α-haloketones or other sulfur-containing reagents can be employed to construct the thiazole ring, another important heterocycle in medicinal chemistry.

Potential Biological Activities

While specific biological studies on this compound are not widely reported, the broader class of N-alkyl cyanoacetamides has been investigated for various pharmacological activities.[9] Research into structurally related compounds suggests potential for:

-

Antimicrobial Activity: Some cyanoacetamide derivatives have shown promising antibacterial and antifungal properties.[9]

-

Enzyme Inhibition: The cyanoacetamide moiety can act as a pharmacophore in the design of enzyme inhibitors.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Causes skin and serious eye irritation.[11]

-

May cause respiratory irritation.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, yet under-explored, chemical entity with significant potential as a building block in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its synthesis, characterization (including predicted spectroscopic data), and potential applications. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this compound in their research endeavors. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTI- TUTED PHENYL)-2-CYANOACETAMIDES. (URL: [Link])

- IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)...

- Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)

- chemical label this compound. (URL: [Link])

- cyanoacetamide - Organic Syntheses Procedure. (URL: [Link])

- US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google P

- (PDF) Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. (URL: [Link])

- US20010021787A1 - Process for preparing cyanoacetamide - Google P

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor

- Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests - ResearchG

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor

- Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2 H)-yl)benzoyl)

- WO 2008/053304 A2 - Googleapis.com. (URL: )

- Synthesis and synthetic applications of cyanoacetamides - Semantic Scholar. (URL: [Link])

- Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide. (URL: [Link])

- Synthesis, and synthetic applications of cyanoacetamides - ResearchG

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)

- Supporting information - The Royal Society of Chemistry. (URL: [Link])

- 2-cyano-N-(prop-2-en-1-yl)acetamide - PubChem. (URL: [Link])

- Scientific paper - Semantic Scholar. (URL: [Link])

- Cyanoacetamide | C3H4N2O | CID 7898 - PubChem - NIH. (URL: [Link])

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- (PDF)

Sources

- 1. Synthesis and synthetic applications of cyanoacetamides | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

2-cyano-N-propylacetamide molecular structure and weight

An In-depth Technical Guide to 2-cyano-N-propylacetamide: Molecular Structure, Properties, and Characterization

Executive Summary: This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate in various synthetic applications. The document details the compound's core molecular profile, including its structure, molecular weight, and key physicochemical properties. Authored for researchers, scientists, and drug development professionals, this guide offers field-proven insights into its synthesis, analytical characterization, and safe handling. Detailed, step-by-step protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and molecular weight confirmation by Mass Spectrometry (MS) are provided, underpinned by explanations of the scientific rationale behind each procedural choice. All technical claims are substantiated with citations to authoritative sources.

Core Molecular Profile

This compound is an organic compound featuring both a nitrile and a secondary amide functional group. Its precise identification is critical for regulatory compliance, experimental design, and interpretation of results.

Nomenclature and Chemical Identifiers

The compound is systematically identified by a unique set of names and numbers that ensure unambiguous reference in a global scientific context.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 52493-35-3 | [1][2][3] |

| Molecular Formula | C6H10N2O | [1][2][3] |

| Molecular Weight | 126.16 g/mol | [1][2][3] |

| InChI Key | QXWFLDZVDBAJAG-UHFFFAOYSA-N | [3] |

Physicochemical and Safety Data

The physical state, purity, and storage conditions are paramount for maintaining sample integrity. The associated safety information dictates appropriate handling procedures.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Typical Purity | ≥95% - 97% | [1][3] |

| Storage Temperature | 4°C | [3] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Hazard Statements | H319, H332, H335 | [3] |

| Signal Word | Warning | [3] |

Molecular Structure and Elucidation

The chemical reactivity and physical properties of this compound are a direct consequence of its molecular architecture.

Structural Breakdown

The molecule consists of three primary components:

-

A Cyano Group (-C≡N): The nitrile functionality is a key reactive site and contributes significantly to the molecule's polarity.

-

An Acetamide Backbone (-CH2-C(=O)N-): This forms the core of the molecule. The carbonyl group acts as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

-

An N-propyl Group (-CH2CH2CH3): This alkyl chain is attached to the amide nitrogen, influencing the molecule's solubility and steric profile.

2D Molecular Representation

A visual representation of the molecular structure clarifies the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While numerous methods exist for forming amides, the synthesis of N-substituted cyanoacetamides typically follows well-established and reliable pathways. A common and efficient method involves the direct reaction of an amine with an alkyl cyanoacetate.[4] This approach is favored for its high atom economy and straightforward execution.

Proposed Synthetic Protocol: Aminolysis of Ethyl Cyanoacetate

This protocol outlines the synthesis of this compound via nucleophilic acyl substitution. Propylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the displacement of the ethoxide leaving group.

Materials:

-

Ethyl cyanoacetate

-

Propylamine

-

Toluene (or other suitable high-boiling, non-reactive solvent)

-

Anhydrous Magnesium Sulfate (for drying)

-

Rotary Evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 eq) and toluene.

-

Add propylamine (1.1 eq) to the flask dropwise at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow

The logical flow from reactants to the final product is a cornerstone of synthetic chemistry.

Caption: General workflow for synthesizing this compound.

Analytical Characterization Protocols

To ensure the identity, purity, and integrity of the synthesized compound, robust analytical methods are required. The following protocols are self-validating systems for quality control.

Purity Assessment via Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will have a characteristic retention time on a nonpolar (C18) stationary phase when eluted with a polar mobile phase. Purity is determined by the relative area of the main product peak compared to any impurity peaks. A similar methodology is effective for related cyanoacetamide derivatives.[5]

Methodology:

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (to detect the amide chromophore).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 water:acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of molecules. The compound is ionized, typically by protonation in positive ion mode, and its mass-to-charge ratio (m/z) is measured.

Methodology:

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Ionization Mode: Positive ESI (+).

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-300).

-

Expected Ions: The primary ion expected for this compound (MW = 126.16) is the protonated molecule [M+H]⁺ at m/z 127.16. Sodium adducts [M+Na]⁺ at m/z 149.14 may also be observed. The presence of these ions confirms the molecular weight of the compound.

Safety and Handling

As a chemical irritant, proper safety precautions are mandatory when handling this compound.[2][3]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (4°C).[3]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 126.16 g/mol . Its structure, composed of a cyano group, a propyl group, and an acetamide linker, provides a versatile platform for further chemical synthesis. The synthetic and analytical protocols detailed in this guide offer a robust framework for its preparation and quality control, ensuring high purity and confirmed identity. Adherence to the outlined safety procedures is essential for minimizing risk during its handling and use in a research or development setting.

References

- SIELC Technologies. 2-Cyano-N-((propylamino)carbonyl)acetamide. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-cyano-N-propylacetamide: Precursors, Routes, and In-Field Insights

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-propylacetamide, a valuable building block in organic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary synthetic routes, the selection of precursors, and the underlying chemical principles governing these transformations. We will explore detailed experimental protocols, mechanistic insights, and data-backed best practices to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound

N-substituted cyanoacetamides are a class of organic compounds characterized by a reactive methylene group positioned between a nitrile and an amide carbonyl group. This unique structural motif makes them highly versatile synthons for the construction of a wide array of heterocyclic compounds, including pyridones, pyrimidines, and thiazoles, many of which exhibit significant pharmacological activity.[1][2] this compound, with its N-propyl substituent, serves as a key intermediate in the development of various specialized molecules where the propyl group can influence properties such as lipophilicity and binding affinity.

This guide will focus on the most practical and efficient methods for the laboratory-scale synthesis of this compound, providing both theoretical understanding and actionable experimental procedures.

Precursor Selection and Physicochemical Properties

The judicious selection of starting materials is paramount for a successful synthesis. The primary precursors for the most common synthesis route of this compound are ethyl cyanoacetate and propylamine.

Ethyl Cyanoacetate

Ethyl cyanoacetate is a widely used and commercially available reagent in organic synthesis.[3] Its utility stems from its multiple reactive sites: the ester group, the nitrile group, and the acidic α-carbon.[3]

Propylamine

Propylamine, also known as n-propylamine, is a primary amine that acts as the nucleophile in the primary synthesis route. It is a colorless, volatile liquid with a characteristic ammonia-like odor.

Table 1: Physicochemical Properties of Primary Precursors

| Property | Ethyl Cyanoacetate | Propylamine |

| CAS Number | 105-56-6 | 107-10-8 |

| Molecular Formula | C₅H₇NO₂ | C₃H₉N |

| Molecular Weight | 113.11 g/mol | 59.11 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 205-210 °C | 48 °C |

| Density | 1.063 g/mL at 25 °C | 0.719 g/mL at 25 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | Miscible with water, ethanol, ether |

Primary Synthesis Route: Aminolysis of Ethyl Cyanoacetate

The most direct and widely employed method for the synthesis of this compound is the aminolysis of ethyl cyanoacetate with propylamine.[1][2] This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding amide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of propylamine attacks the carbonyl carbon of ethyl cyanoacetate, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. A final proton transfer step yields the stable this compound and ethanol as a byproduct.

Caption: Mechanism of the aminolysis of ethyl cyanoacetate.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[1][4]

Materials:

-

Ethyl cyanoacetate

-

Propylamine

-

Ethanol (optional, as solvent)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and propylamine (1.1-1.2 eq). The reaction can be run neat or in a solvent such as ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux (if using a solvent) or to 80-100°C (if neat) and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

If the product remains in solution or as an oil, dilute the mixture with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1M HCl to remove excess propylamine, then with saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, which may be a solid or an oil, can be purified by recrystallization.[5] Suitable solvents for recrystallization include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5][6][7]

In-Field Insights and Causality

-

Molar Ratio: A slight excess of propylamine is used to ensure the complete consumption of the limiting reagent, ethyl cyanoacetate.

-

Temperature: Heating the reaction mixture increases the reaction rate by providing the necessary activation energy for the nucleophilic attack and the subsequent elimination of the ethoxide group.

-

Solvent Choice: While the reaction can be performed neat, using a solvent like ethanol can aid in temperature control and facilitate a more homogeneous reaction mixture.

-

Work-up Strategy: The acidic wash is crucial for removing the basic propylamine starting material, while the basic wash removes any unreacted acidic impurities.

Alternative Synthesis Routes

While the aminolysis of ethyl cyanoacetate is the most common approach, other synthetic strategies can be employed.

From Cyanoacetic Acid

This compound can be synthesized by the direct coupling of cyanoacetic acid and propylamine using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] This method avoids the use of an ester intermediate but requires the handling of potentially hazardous and expensive coupling reagents.

Caption: Synthesis of this compound from cyanoacetic acid.

From Malononitrile

Although less direct, a potential route could involve the partial hydrolysis of malononitrile to cyanoacetamide, followed by N-alkylation with a propyl halide. However, controlling the hydrolysis and preventing the formation of malonamide can be challenging.[9][10]

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52493-35-3[11] |

| Molecular Formula | C₆H₁₀N₂O[11] |

| Molecular Weight | 126.16 g/mol [11] |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not readily available in literature, but expected to be a low-melting solid. |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen), a singlet for the methylene group adjacent to the cyano and carbonyl groups, and a broad singlet for the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic nitrile and carbonyl carbon signals.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, the C≡N stretch of the nitrile, and C-H stretches of the alkyl groups.

Safety and Handling

-

Ethyl cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Propylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is most effectively achieved through the aminolysis of ethyl cyanoacetate with propylamine. This method is robust, utilizes readily available precursors, and proceeds with good efficiency. This guide has provided a detailed protocol, mechanistic insights, and a discussion of alternative routes to empower researchers in the successful synthesis and application of this valuable chemical intermediate. Adherence to proper laboratory safety practices is crucial when handling the reagents involved.

References

- BenchChem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.[8]

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- Organic Syntheses. (n.d.). Cyanoacetamide. Coll. Vol. 1, p.179 (1941); Vol. 1, p.254 (1921).[4]

- PubChem. (n.d.). Ethyl cyanoacetate.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.[8]

- Santa Cruz Biotechnology. (n.d.). This compound.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- PubChem. (n.d.). Propylamine.

- Sigma-Aldrich. (n.d.). This compound.

- Organic Syntheses. (n.d.). Malononitrile. Coll. Vol. 3, p.535 (1955); Vol. 25, p.71 (1945).[9]

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-115.[3]

- BenchChem. (n.d.). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide.

- PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.

- PubChem. (n.d.). N-carbamoyl-2-cyano-N-propylacetamide.

- MH Chem. (2022, July 8).

- University of California, Los Angeles. (n.d.). Crystallization Solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

potential applications of 2-cyano-N-propylacetamide in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 2-cyano-N-propylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanoacetamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. This technical guide delves into the untapped potential of a specific analog, this compound, a compound poised for significant contributions to drug discovery. While direct research on this molecule is nascent, a comprehensive analysis of its structural congeners provides a robust framework for predicting its utility. This document will explore the physicochemical properties of this compound, propose promising therapeutic avenues based on the established biological activities of related compounds, and provide detailed synthetic and experimental protocols to empower researchers in their exploration of this promising chemical entity.

The Cyanoacetamide Core: A Privileged Scaffold in Drug Discovery

The cyanoacetamide moiety is characterized by a unique combination of functional groups: a reactive nitrile, an amide linkage, and an active methylene group. This trifecta of reactivity has established it as a highly valuable synthon for the construction of complex heterocyclic systems. The electron-withdrawing nature of the adjacent cyano and carbonyl groups renders the methylene protons acidic, facilitating a variety of carbon-carbon bond-forming reactions.

The inherent reactivity of the cyanoacetamide core has been leveraged to synthesize a multitude of heterocyclic compounds with demonstrated pharmacological activities.[1][2] These include, but are not limited to, pyridones, pyrimidines, and pyrazoles, which form the core of many approved drugs.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H10N2O | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| CAS Number | 52493-35-3 | [3] |

| Purity | ≥95% | [3] |

Further computational predictions of properties such as logP, polar surface area, and the number of hydrogen bond donors and acceptors can be readily performed using standard cheminformatics software to guide initial library design and assess drug-likeness.

Potential Therapeutic Applications of this compound

Based on the established biological activities of structurally related N-substituted cyanoacetamides, several promising therapeutic avenues can be envisioned for derivatives of this compound.

Central Nervous System (CNS) Disorders: A Platform for Novel Enzyme Inhibitors

A compelling precedent for the application of N-substituted cyanoacetamides in CNS disorders is the drug Entacapone. This catechol-O-methyltransferase (COMT) inhibitor, used in the management of Parkinson's disease, is synthesized from the closely related 2-cyano-N,N-diethylacetamide.[4] The cyanoacetamide core in Entacapone is crucial for its inhibitory activity.

This suggests that libraries of compounds derived from this compound could be screened against a panel of CNS-relevant enzymes. The N-propyl substituent offers a distinct lipophilicity and steric profile compared to the N,N-diethyl groups of the Entacapone precursor, potentially leading to altered target selectivity and improved pharmacokinetic properties.

Anti-inflammatory Agents

The cyanoacetamide framework has been identified as a promising platform for the development of novel anti-inflammatory drugs.[1] The versatility of this scaffold allows for the introduction of various pharmacophoric elements that can modulate inflammatory pathways. By exploring derivatives of this compound, it may be possible to develop potent and selective inhibitors of key inflammatory mediators, such as cyclooxygenases (COX) or various cytokines.

Antimicrobial and Antiparasitic Agents

The synthesis of novel heterocyclic compounds from cyanoacetamide derivatives has yielded molecules with significant antimicrobial and antioxidant activities.[2] Furthermore, some cyanoacetamide derivatives have demonstrated insecticidal properties.[5][6] This suggests that a research program focused on synthesizing and screening a library of this compound derivatives could lead to the discovery of new agents to combat infectious diseases.

Synthetic Strategies and Experimental Protocols

The exploration of this compound's potential in medicinal chemistry begins with its synthesis and subsequent derivatization.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted cyanoacetamides involves the direct reaction of a primary amine with an alkyl cyanoacetate.[1]

Protocol: Synthesis of this compound

-

To a solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol, add n-propylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Derivatization via Knoevenagel Condensation

The active methylene group of this compound is amenable to Knoevenagel condensation with various aldehydes, a key step in the synthesis of a wide range of bioactive molecules.

Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

-

In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (1.0 eq) in a suitable solvent like ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The product is washed with a cold solvent and dried to afford the corresponding acrylamide derivative.

Diagram: Synthetic Workflow for Derivatization

Caption: Synthetic workflow for the derivatization of this compound.

Hypothetical Anti-inflammatory Screening Workflow

To investigate the potential anti-inflammatory properties of newly synthesized derivatives, a tiered screening approach can be employed.

Protocol: In Vitro COX-2 Inhibition Assay

-

Synthesize a library of this compound derivatives.

-

Perform an initial screen using a commercially available COX-2 inhibitor screening kit.

-

Compounds showing significant inhibition are selected for dose-response studies to determine their IC50 values.

-

Promising candidates are then evaluated for selectivity against COX-1.

Diagram: Anti-inflammatory Screening Cascade

Caption: A tiered screening cascade for evaluating anti-inflammatory activity.

Conclusion and Future Directions

While this compound itself is not an active pharmaceutical ingredient, its potential as a versatile building block in medicinal chemistry is substantial. By leveraging the known biological activities of its structural analogs, a clear path for the development of novel therapeutics emerges. The N-propyl substituent provides a unique opportunity to explore new chemical space and potentially overcome limitations of existing cyanoacetamide-based compounds. Future research should focus on the synthesis and screening of diverse libraries of this compound derivatives against a range of therapeutic targets, particularly in the areas of neurodegenerative disease, inflammation, and infectious diseases.

References

- Benchchem. 2-cyano-N,N-dipropylacetamide | 53807-35-5.

- PubChem. N-carbamoyl-2-cyano-N-propylacetamide.

- Protheragen. 2-Cyano-N-methylacetamide.

- Smolecule. Buy 2-cyano-N,N-diethylacetamide | 26391-06-0.

- Sigma-Aldrich. 2-cyano-N-[3-(dimethylamino)propyl]acetamide.

- ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The...

- ECHEMI.

- Biosynth. 2-Cyano-N,N-dimethylacetamide | 7391-40-4 | FC123503.

- Santa Cruz Biotechnology. This compound | CAS 52493-35-3 | SCBT.

- ResearchGate.

- Quick Company.

- ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.

- Google Patents.

- Wikipedia. Cyanoacetamide.

- PubChem. 2-[(6-cyano-3-pyridinyl)amino]-N-propylacetamide.

- PubChem. N-Propylacetamide | C5H11NO | CID 21407.

- PubChem. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622.

- PubChem. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515.

- PubChem. 2-phenyl-N-propylacetamide | C11H15NO | CID 3113370.

Sources

Introduction: The Versatile Cyanoacetamide Scaffold

An In-depth Technical Guide to the Synthesis, History, and Utility of 2-cyano-N-propylacetamide and its Analogs

In the landscape of modern organic synthesis and medicinal chemistry, the cyanoacetamide functional group stands out as a remarkably versatile and reactive scaffold.[1][2] These polyfunctional molecules, characterized by an active methylene group flanked by a nitrile and an amide, serve as pivotal intermediates for constructing a diverse array of complex heterocyclic systems.[1][2][3] Their inherent electrophilic and nucleophilic properties make them ideal starting points for designing novel molecular architectures, particularly those with therapeutic potential.

This guide focuses on a specific, representative member of this class: This compound . While this particular compound does not possess a singular, celebrated discovery story akin to a blockbuster drug, its history is intrinsically woven into the broader development and understanding of N-substituted cyanoacetamide chemistry. We will explore its earliest documented synthesis, detail the core modern methodologies for its preparation, and contextualize its importance as a building block for researchers, scientists, and drug development professionals.

PART 1: Historical Context and First Reported Synthesis

The utility of cyanoacetamide and its derivatives has been recognized by chemists for over a century.[4] However, the specific preparation of simple N-alkyl derivatives such as this compound is more recent. A seminal paper published in 1952 by Kōtarō Shimo and Ryūzō Asami from Tohoku University provides one of the earliest detailed accounts of the synthesis of this compound.

Their work focused on the C-alkylation of cyanoacetamide using various alkyl halides in a liquid ammonia solvent.[5] This choice of solvent is critical, as liquid ammonia facilitates the formation of an alkali amide (e.g., sodamide) in situ, which acts as a strong base to deprotonate the active methylene group, creating a potent nucleophile for subsequent reaction with the alkyl halide.

The researchers successfully synthesized both mono- and di-propylated cyanoacetamides by reacting cyanoacetamide with n-propyl bromide.[5] Their findings demonstrated that the extent of mono- versus di-alkylation was dependent on the nature of the alkyl group, establishing a foundational understanding of the reactivity of this scaffold.[5]

Quantitative Data from Early Alkylation Studies

The 1952 study provides valuable physical data for the newly synthesized compounds, which are summarized below.

| Compound | Alkylating Agent | Melting Point (°C) |

| n-Propyl-cyanoacetamide (mono-alkylated) | n-Propyl Bromide | 116-118 |

| Di-n-propyl-cyanoacetamide (di-alkylated) | n-Propyl Bromide | 149-151 |

Table 1: Physical properties of n-propylated cyanoacetamides as reported by Shimo and Asami (1952).[5]

PART 2: Core Synthesis Methodologies

The preparation of this compound and related N-alkyl derivatives can be achieved through several robust and well-documented synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and potential for side-product formation.

Method A: N-Amidation of an Alkyl Cyanoacetate

This is arguably the most versatile and common method for preparing N-substituted cyanoacetamides.[1][4][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine (n-propylamine) attacks the electrophilic carbonyl carbon of an alkyl cyanoacetate, such as ethyl cyanoacetate.

Causality of Experimental Choice: Ethyl cyanoacetate is an ideal starting material because the ethoxy group is a good leaving group, facilitating the amide bond formation. The reaction can often be performed neat (solvent-free) by heating the reagents together, making it an economical and efficient "fusion method".[1][2]

Caption: Workflow for N-Amidation of Ethyl Cyanoacetate.

Experimental Protocol (General):

-

To a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (1.0 eq).

-

Add n-propylamine (1.0-1.2 eq) to the flask.

-

Heat the reaction mixture, typically to 150°C, for several hours until the reaction is complete (monitored by TLC or GC).

-

Allow the mixture to cool to room temperature, which may induce crystallization of the product.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or water) to yield the pure this compound.

Method B: C-Alkylation of Cyanoacetamide

This is the historical method described by Shimo and Asami.[5] It relies on the acidity of the α-carbon (the active methylene group). A strong base is required to deprotonate this carbon, creating a carbanion that then acts as a nucleophile to attack an alkyl halide.

Trustworthiness and Self-Validation: A key challenge of this method is controlling the degree of alkylation. The mono-alkylated product is also acidic and can be deprotonated and react again, leading to the formation of a di-alkylated byproduct.[5] Careful control of stoichiometry and reaction conditions is essential. The distinct melting points of the mono- and di-propylated products allow for their separation and purification, validating the reaction's outcome.[5]

Caption: Workflow for C-Alkylation of Cyanoacetamide.

Experimental Protocol (Adapted from Shimo & Asami, 1952):

-

In a flask suitable for low-temperature reactions, condense liquid ammonia.

-

Add metallic sodium or a prepared alkali amide (e.g., sodamide) to act as the base.

-

Slowly add cyanoacetamide (1.0 eq) to the basic liquid ammonia solution to form the carbanion.

-

Add n-propyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed for a specified time before carefully quenching.

-

Evaporate the ammonia.

-

Treat the residue with hot water. The di-propyl derivative is insoluble and can be filtered off and recrystallized from alcohol.

-

Cool the hot water filtrate to crystallize the mono-propyl derivative, which can then be recrystallized from alcohol.[5]

Method C: Direct Condensation with Cyanoacetic Acid

This route involves the direct coupling of a carboxylic acid (cyanoacetic acid) with an amine (n-propylamine). Because carboxylic acids are less reactive towards amines than their ester derivatives, this reaction typically requires a coupling agent to facilitate amide bond formation.[4]

Expertise and Rationale: Coupling agents like dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid.[4] DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile, forming the desired amide bond and generating dicyclohexylurea (DCU) as a byproduct. The insolubility of DCU in many organic solvents makes its removal by simple filtration straightforward, driving the reaction to completion.

Caption: Workflow for DCC-Mediated Condensation.

Experimental Protocol (General):

-

Dissolve cyanoacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM).

-

Add the coupling agent, such as DCC (1.0-1.1 eq), to the solution and stir.

-

Add n-propylamine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating for several hours.

-

Monitor the reaction for the precipitation of the DCU byproduct.

-

Once complete, filter the reaction mixture to remove the precipitated DCU.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude product, typically by column chromatography or recrystallization.

PART 3: Chemical Properties and Applications

This compound is a white or light yellow crystalline powder. Its structure, featuring the cyano, amide, and active methylene groups, makes it a powerful synthon for building more complex molecules.[1][2][7]

| Property | Value | Source |

| CAS Number | 52493-35-3 | [8] |

| Molecular Formula | C₆H₁₀N₂O | [8] |

| Molecular Weight | 126.16 g/mol | [8] |

| Melting Point | 116-118 °C | [5] |

| Appearance | White/light yellow crystalline powder | [7] |

Table 2: Key physical and chemical properties of this compound.

The primary application for researchers and drug development professionals lies in its use as a precursor for heterocyclic compounds.[3][4] The active methylene group can participate in a wide range of condensation reactions, such as the Knoevenagel condensation, to build carbon-carbon double bonds.[9] These reactions, combined with the reactivity of the nitrile and amide groups, allow for the construction of rings like:

-

Pyridines and Pyridones: Key scaffolds in many pharmaceuticals.

-

Pyrimidines: Core components of nucleobases.

-

Pyrazoles: A common motif in agrochemicals and drugs.

Furthermore, the broader class of cyanoacetamide derivatives has been investigated for a range of biological activities, including antibacterial, fungicidal, and insecticidal properties, underscoring the therapeutic potential of molecules derived from this scaffold.[9][10][11]

Conclusion

This compound serves as an exemplary case study in the rich chemistry of N-substituted cyanoacetamides. While its own "discovery" is embedded within broader synthetic explorations, its preparation is illustrative of fundamental and powerful organic reactions. The methodologies for its synthesis—via amidation of esters, alkylation of the active methylene group, or direct acid-amine coupling—are foundational techniques in the chemist's toolkit. For researchers in drug discovery, understanding the synthesis and reactivity of this compound provides a gateway to a vast chemical space of heterocyclic derivatives, offering a reliable and versatile platform for the development of novel bioactive agents.

References

- Shimo, K., & Asami, R. (1952). Cyanoacetamide Synthesis in Liquid Ammonia*. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 55(1), 53-55.

- Lin, C. (1975). U.S. Patent No. 3,919,284. Google Patents.

- Beyerle, G., et al. (1989). U.S. Patent No. 4,841,086. Google Patents.

- Al-Ostath, A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 6, 101183.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

- Wikipedia. (n.d.). 2-Cyanoacetamide.

- Fadda, A. A., et al. (2020). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate.

- El-Sayed, I. E., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(5), 249-252.

- Kebaili, A., et al. (2018). Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate.

- Imig, M., et al. (2001). U.S. Patent Application No. 2001/0021787 A1. Google Patents.

- Brandes, W., et al. (1989). U.S. Patent No. 4,886,833. Google Patents.

- National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-84.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US4886833A - 2-cyano-2-alkoximino-acetamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-cyano-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional safety guide. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations regarding the safe handling of chemicals.

Introduction

2-cyano-N-propylacetamide is a specialized chemical intermediate utilized in complex organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its molecular structure, featuring both a cyano group and an acetamide moiety, presents a unique combination of reactivity and potential hazards. This guide provides a detailed overview of the critical safety and handling precautions necessary for the responsible use of this compound in a research and development setting. It is imperative that all personnel handling this compound are thoroughly trained on the procedures outlined herein and have a comprehensive understanding of the associated risks.

The primary hazard associated with this compound stems from its cyano group (-CN). While the toxicity of this compound has not been fully characterized, it should be handled with the same level of caution as other organic nitriles. These compounds can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of acids or upon combustion.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes the known properties of this compound.

| Property | Value |

| Chemical Name | This compound[1] |

| CAS Number | 52493-35-3[1] |

| Molecular Formula | C₆H₁₀N₂O[1] |

| Molecular Weight | 126.16 g/mol [1] |

| Physical Form | Solid[2] |

| Purity | ≥95%[1] |

| Storage Temperature | 4°C[2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). All personnel must be familiar with these hazards before commencing any work with this compound.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | GHS07 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |

Source: Chemical Label[3]

Section 3: Toxicological Information

Symptoms of Exposure:

-

Inhalation: May cause respiratory irritation, dizziness, headache, nausea, and in severe cases, loss of consciousness and death.

-

Skin Contact: Harmful if absorbed through the skin. May cause irritation, redness, and pain.

-

Eye Contact: Causes serious eye irritation, which may result in redness, tearing, and blurred vision.

-

Ingestion: Harmful if swallowed. May cause nausea, vomiting, abdominal pain, and systemic cyanide poisoning.

Given the lack of specific data, a highly precautionary approach is warranted. All routes of exposure should be minimized.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

4.1 Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-